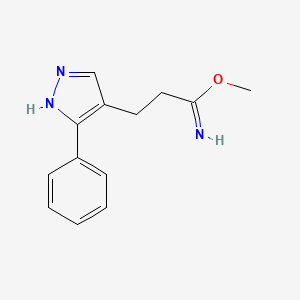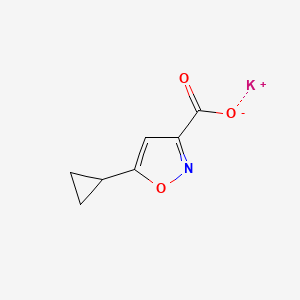
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, or CMTP, is a molecule that has been studied for its potential applications in a variety of fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and has been found to possess a number of interesting properties. This molecule has been studied for its potential use in the synthesis of other molecules, as well as for its potential applications in scientific research.
Scientific Research Applications
Heterocyclic Compound Synthesis
This compound acts as a building block in the synthesis of diverse heterocyclic compounds. For instance, the reactivity of related pyrazoline derivatives has proven valuable for generating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. These compounds find applications in developing new dyes and potential pharmaceutical agents due to their versatile reactivity under mild conditions, facilitating the generation of cynomethylene dyes from various precursors (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, closely related to the compound , exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives serve as crucial scaffold structures in medicinal chemistry, providing a foundation for synthesizing biologically active compounds (Cetin, 2020).
Drug Metabolism and Pharmacokinetics
The importance of understanding the metabolism of compounds, including those related to "1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid," is evident in pharmacokinetics research. The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for predicting drug-drug interactions, which are essential for the safe coadministration of multiple drugs. This research area impacts the development and use of pharmaceuticals by ensuring efficacy and safety (Khojasteh et al., 2011).
Anticancer Agents
The compound and its analogs have been explored for their potential as anticancer agents. The Knoevenagel condensation reaction, a method involving the compound or its derivatives, has been identified as a significant pathway for developing biologically active molecules with anticancer activity. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, which are pivotal in creating libraries of chemical compounds with pharmacological interest, particularly targeting various cancer forms (Tokala, Bora, & Shankaraiah, 2022).
properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPDULLRGPRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)





![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
